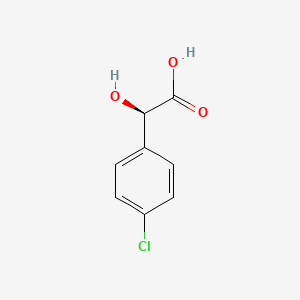
5-(4-Fluorophenyl)valeric acid
Descripción general
Descripción
5-(4-Fluorophenyl)valeric acid is a chemical compound with the molecular formula C11H13FO2 . It appears as a white to light yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenyl)valeric acid consists of a fluorophenyl group attached to a valeric acid moiety . The exact InChI key is BXEFPLJKYWEEAN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(4-Fluorophenyl)valeric acid has a molecular weight of 196.22 g/mol . It has a melting point of 75-79 °C . The compound is solid in form .Aplicaciones Científicas De Investigación
Polymer Production
5-(4-Fluorophenyl)valeric acid has been used in polymer production. Specifically, it was utilized by Pseudomonas oleovorans as an effective growth substrate, resulting in the production of poly-3-hydroxy-5-(4'-tolyl)valerate, a crystalline polymer with unique thermal properties. This discovery marked the first example of a crystalline aromatic-containing bacterial poly(3-hydroxyalkanoate) (PHA) (Curley et al., 1996).
Synthesis of Radioactive Compounds
This compound has been involved in the synthesis of radioactive materials. 5-Hydroxy-4-keto [4-14C]valeric acid and 4,5-Dioxo [1- or 4-14C]valeric acid, important in nuclear medicine, were synthesized using 5-(4-Fluorophenyl)valeric acid derivatives (Tschesche & Wirth, 1981).
Peptide Synthesis
In peptide synthesis, 5-(4-Fluorophenyl)valeric acid derivatives have been used as acid-labile handles. They have been applied in solid-phase peptide synthesis using 9-fluorenylmethyloxycarbonyl (Fmoc) for N α-amino protection, which are vital in the preparation of protected peptide segments (Albericio & Bárány, 1991).
Chemical Synthesis and Industrial Applications
The compound has also been used in the synthesis of valeric acid, a precursor for various industrial compounds such as plasticizers, lubricants, biodegradablesolvents, perfumery, and pharmaceuticals. This synthesis was achieved through the oxidation of valeraldehyde, which is a precursor of organic compounds. The study emphasized the chemical significance of short-chain fatty acids like valeric acid in a variety of industrial applications (Ghosh et al., 2015).
Fluorescence Detection
Boric acid-functional lanthanide metal-organic frameworks (LMOFs) have been developed for selective ratiometric fluorescence detection of fluoride ions. In this context, derivatives of 5-(4-Fluorophenyl)valeric acid have been used to tune the optical properties of LMOFs, significantly improving their selectivity (Yang et al., 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of 5-(4-Fluorophenyl)valeric acid have been used in the synthesis of potential radioligands for the GABA receptor in the brain. This includes the development of specific compounds like 4-(4-[11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, highlighting the role of this compound in advanced medical research (Vos & Slegers, 1994).
Catalytic Pyrolysis in Biofuel Production
Valeric acid, a derivative of 5-(4-Fluorophenyl)valeric acid, is a renewable platform chemical from lignocellulosic biomass. Its catalytic pyrolysis has been studied for the production of biofuels and chemicals, emphasizing the importance of understanding thermal transformations on various nanoscale oxides for efficient biofuel production (Kulyk et al., 2017).
Safety And Hazards
5-(4-Fluorophenyl)valeric acid may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water in case of contact with eyes .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFPLJKYWEEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370437 | |
| Record name | 5-(4-Fluorophenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)valeric acid | |
CAS RN |
24484-22-8 | |
| Record name | 4-Fluorobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24484-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)





![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)